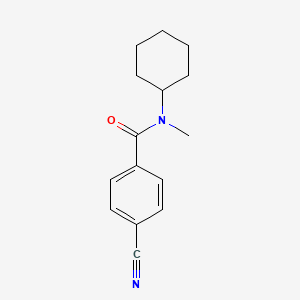

4-cyano-N-cyclohexyl-N-methylbenzamide

Description

4-Cyano-N-cyclohexyl-N-methylbenzamide is a benzamide derivative characterized by a cyano (-CN) group at the para position of the benzene ring and dual N-substituents: a cyclohexyl group and a methyl group. This structural configuration imparts unique electronic and steric properties, distinguishing it from simpler benzamides. The cyano group’s strong electron-withdrawing nature influences the amide’s electronic environment, while the bulky N-cyclohexyl and N-methyl groups contribute to steric hindrance and conformational flexibility.

Properties

IUPAC Name |

4-cyano-N-cyclohexyl-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-17(14-5-3-2-4-6-14)15(18)13-9-7-12(11-16)8-10-13/h7-10,14H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPHXVHDRUZVPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-cyclohexyl-N-methylbenzamide typically involves the following steps:

Formation of 4-cyanobenzoyl chloride: This is achieved by reacting 4-cyanobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

Amidation Reaction: The 4-cyanobenzoyl chloride is then reacted with cyclohexylamine and methylamine in the presence of a base such as triethylamine (Et3N) to form 4-cyano-N-cyclohexyl-N-methylbenzamide.

Industrial Production Methods

Industrial production methods for 4-cyano-N-cyclohexyl-N-methylbenzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-cyclohexyl-N-methylbenzamide can undergo various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-cyanobenzoic acid and the corresponding amines.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

Hydrolysis: 4-cyanobenzoic acid, cyclohexylamine, and methylamine.

Reduction: 4-aminomethyl-N-cyclohexyl-N-methylbenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-cyano-N-cyclohexyl-N-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-cyano-N-cyclohexyl-N-methylbenzamide depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The cyano group can interact with nucleophilic sites on proteins, while the cyclohexyl and methyl groups can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on the Benzene Ring

The para-substituent on the benzene ring significantly impacts electronic properties and intermolecular interactions. Key comparisons include:

Key Findings :

- Electron-withdrawing groups (e.g., -CN, -Br, -Cl) enhance amide resonance stabilization compared to electron-donating groups (e.g., -OCH3) .

- Bulky substituents like -CN may reduce solubility but improve thermal stability due to stronger intermolecular interactions.

N-Substituent Effects

Dual N-substituents (cyclohexyl and methyl) in the target compound contrast with single N-substituents in analogs:

Key Findings :

- Dual N-substituents likely reduce conformational flexibility compared to single-substituted analogs, affecting crystal packing and solubility .

- Aromatic N-substituents (e.g., 2-methoxyphenyl) enable π-π interactions absent in aliphatic-substituted benzamides .

Crystallographic and Spectroscopic Properties

Crystal structures of related compounds reveal trends in hydrogen bonding and molecular conformation:

- 4-Methoxy-N-methylbenzamide : Chains along the b-axis via N–H⋯O and C–H⋯O interactions; dihedral angle of 10.6° between amide and benzene ring .

- 4-Bromo-N-(2-nitrophenyl)-benzamide (I) : Two molecules per asymmetric unit; planar arrangement due to nitro and bromine substituents .

- 4-Chloro-N-cyclohexylbenzamide: Cyclohexyl puckering parameters (Cremer & Pople) suggest non-planar conformations in the crystal lattice .

Inference for Target Compound: The cyano group’s strong dipole and dual N-substituents may promote a rigid, planar conformation with extensive hydrogen bonding, akin to 4-methoxy-N-methylbenzamide but with greater steric constraints.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.